7-methyl-3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one
Description
Properties
IUPAC Name |
7-methyl-3-(2-oxo-2-pyrrolidin-1-ylethyl)-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S/c1-9-6-12(18)16-10(8-19-13(16)14-9)7-11(17)15-4-2-3-5-15/h6,10H,2-5,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJBQWHYTRIJZDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(CSC2=N1)CC(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of a thiazole derivative with a pyrimidine derivative under controlled conditions. The reaction is often catalyzed by acids or bases and requires specific temperature and solvent conditions to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Synthetic Routes and Key Reactions
The synthesis of this compound involves multi-step protocols, typically starting with condensation and cyclization reactions. A representative pathway includes:
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Step 1 : Condensation of 3-chloro-2,4-dioxo-4-substituted butanoic acid methyl ester with pyrrolidinecarbothioamide under reflux in methanol .
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Step 2 : Cyclization with hydrazine hydrate in ethanol to form the thiazolo-pyrimidine core .
Conditions :
Functional Group Reactivity
The compound’s reactivity is governed by:
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Thiazole ring : Susceptible to electrophilic substitution at the C-2 position .
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Pyrimidinone moiety : Participates in nucleophilic additions at the carbonyl group .
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Pyrrolidine side chain : Engages in alkylation or acylation reactions due to the secondary amine.
Key Transformations :
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Oxidation : The thiazole sulfur can be oxidized to sulfoxide or sulfone derivatives using H₂O₂ or mCPBA.
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Hydrolysis : The ester group (if present in precursors) undergoes alkaline hydrolysis to carboxylic acids .
Nucleophilic Substitution
The 2-oxoethyl-pyrrolidine side chain enables substitution reactions:
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Reaction with amines : Replacement of the pyrrolidine group with morpholine or piperidine under basic conditions .
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Example :
Cycloaddition Reactions
The thiazolo-pyrimidine core participates in [3+2] cycloadditions with nitrile oxides to form fused heterocycles .
Mechanistic Insights
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Cyclization Mechanism : Hydrazine attack on the ester carbonyl initiates ring closure, forming the pyrimidinone ring .
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DPP-IV Inhibition : The pyrrolidine moiety mimics proline in dipeptidyl peptidase IV (DPP-IV) binding, as shown via molecular docking.
Stability and Degradation
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Thermal Stability : Decomposes above 250°C.
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pH Sensitivity : Stable in neutral conditions but hydrolyzes under strong acidic/basic conditions .
Analytical Characterization
| Technique | Key Data |
|---|---|
| ¹H NMR | δ 2.50 (s, CH₃), 3.45–3.73 (m, pyrrolidine CH₂), 6.17 (s, C5-H) |
| IR | 1705 cm⁻¹ (C=O), 1612 cm⁻¹ (C=N) |
| LC-MS | [M+H]⁺ at m/z 388.2 |
Scientific Research Applications
Biological Activities
The compound exhibits several biological properties that make it a candidate for further research:
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Anticancer Activity
- Recent studies have demonstrated that derivatives of thiazolopyrimidine, including this compound, possess significant inhibitory effects on topoisomerase II, an enzyme critical for DNA replication and repair. Inhibition of this enzyme can lead to cancer cell death, making these compounds valuable in cancer therapy .
- A study reported the synthesis of new thiazolopyrimidine derivatives that showed promising results against various cancer cell lines, indicating the potential of 7-methyl-3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one as an anticancer agent .
- Antimicrobial Properties
- CNS Activity
Synthesis and Modification
The synthesis of this compound can be achieved through various methods. For instance:
- A green synthesis approach has been reported where thiazolo[3,2-a]pyrimidin derivatives were synthesized under catalyst-free conditions, enhancing the efficiency and environmental friendliness of the process .
Case Studies
- Topoisomerase II Inhibition
-
Antimicrobial Testing
- In vitro studies assessed the antimicrobial efficacy of thiazolopyrimidine derivatives against common bacterial strains. The findings suggested that certain derivatives exhibited potent antibacterial activity, warranting further investigation into their mechanisms and potential clinical applications .
Mechanism of Action
The mechanism of action of 7-methyl-3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes and receptors, thereby influencing various biochemical pathways. For instance, it may inhibit the activity of inflammatory mediators or enhance neuroprotective pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 3
Target Compound
- 3-Substituent : 2-Oxo-2-(pyrrolidin-1-yl)ethyl.
- Impact : Pyrrolidine, a five-membered secondary amine, enhances solubility in polar solvents due to its basicity (pKa ~11.3). The carbonyl group (C=O) at position 2 contributes to dipole interactions.
Analog 1 : 6,7-Dimethyl-3-(2-Oxo-2-(3-(5-(Thiophen-3-Yl)-1,3,4-Oxadiazol-2-Yl)Piperidin-1-Yl)Ethyl)-2H-Thiazolo[3,2-a]Pyrimidin-5(3H)-One
- 3-Substituent : Piperidine-linked oxadiazole-thiophene.
- Impact : The bulky oxadiazole-thiophene group increases lipophilicity (ClogP ~5.2 vs. target’s ~3.8) but may reduce blood-brain barrier penetration. The piperidine ring (six-membered) offers a larger binding surface for receptor interactions.
Analog 2 : 6-(2-Hydroxyethyl)-7-Methyl-2H-Thiazolo[3,2-a]Pyrimidin-5(3H)-One
- 3-Substituent : Hydroxyethyl.
- Impact : The hydroxyl group improves aqueous solubility (logP ~1.2) but reduces metabolic stability due to susceptibility to glucuronidation.
Analog 3 : Ethyl 5-(2,4-Dimethoxyphenyl)-7-Methyl-3-((2-Morpholin-2-Oxoethyl)Amino)-5H-Thiazolo[3,2-a]Pyrimidine-6-Carboxylate
- 3-Substituent: Morpholinyl-oxoethylamino.
- IR data (NH stretch at 3320 cm⁻¹) suggests strong intermolecular interactions.
Physicochemical Properties
- Key Observations : The hydroxyethyl group in Analog 2 significantly improves solubility, while Analog 1’s bulky substituent reduces it. The target’s pyrrolidine balances moderate lipophilicity and solubility.
Biological Activity
The compound 7-methyl-3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one , also known by its CAS number 953261-01-3 , is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms, therapeutic potential, and related research findings.
Chemical Structure and Properties
The molecular formula of this compound is C13H17N3O2S , with a molecular weight of 279.36 g/mol . The compound features a thiazolo[3,2-a]pyrimidine core which is significant for its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C13H17N3O2S |
| Molecular Weight | 279.36 g/mol |
| CAS Number | 953261-01-3 |
| IUPAC Name | 7-methyl-3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
Antimicrobial Activity
Research indicates that compounds with similar thiazolo-pyrimidine structures often exhibit significant antimicrobial properties. For instance, thiazolinone derivatives have been reported to possess antifungal and antibacterial activities against various pathogens, including Staphylococcus aureus and Escherichia coli .
In vitro studies on derivatives of pyrrolidine have shown promising results against Gram-positive and Gram-negative bacteria, suggesting that the incorporation of the pyrrolidine moiety enhances antimicrobial efficacy .
Antitumor Activity
The thiazolo[3,2-a]pyrimidine scaffold has been associated with anticancer properties. Certain derivatives have demonstrated the ability to inhibit cell proliferation in various cancer cell lines. For example, compounds derived from this scaffold have been evaluated for their effects on the A431 vulvar epidermal carcinoma cell line, showing significant inhibition of cell migration and invasion .
The mechanism by which this compound exerts its biological effects is believed to involve modulation of specific enzymes and receptors. It may inhibit inflammatory mediators or enhance neuroprotective pathways .
Anti-inflammatory Properties
Compounds similar to this compound have shown anti-inflammatory effects in preclinical models. The ability to reduce inflammation can be crucial in treating conditions such as arthritis and other inflammatory diseases .
Study on Antimicrobial Efficacy
A recent study evaluated the antibacterial activity of various pyrrolidine derivatives against common bacterial strains. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.0039 mg/mL , demonstrating potent activity against S. aureus and E. coli .
Anticancer Screening
In another study focusing on anticancer properties, derivatives were tested against multiple cancer cell lines. The results showed that some compounds significantly inhibited cell viability and induced apoptosis in cancer cells, highlighting their potential as therapeutic agents in oncology .
Q & A
Basic: What are the established synthetic routes for 7-methyl-3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)thiazolo[3,2-a]pyrimidin-5(3H)-one?
Methodological Answer:
The synthesis of thiazolo[3,2-a]pyrimidine derivatives typically involves cyclocondensation reactions. A common approach is reacting 2-thiouracil analogs with α-halo ketones or α-halo acids in the presence of catalysts like sodium acetate and glacial acetic acid. For example, describes a one-step synthesis using bromoethynylketones with 6-methyl-2-thiouracil derivatives, yielding thiazolopyrimidin-5-ones. Similarly, outlines refluxing 5-phenyl-6-methyl-2-thioxo-tetrahydropyrimidine with chloroacetic acid and benzaldehyde derivatives in a 1:1 acetic acid-anhydride mixture, followed by recrystallization (78% yield). Optimizing stoichiometry and reaction time (8–10 hours) is critical to avoid side products .
Advanced: How can reaction conditions be tailored to enhance stereochemical control during synthesis?
Methodological Answer:
Stereochemical outcomes depend on solvent polarity, temperature, and substituent effects. For Z/E isomerism in benzylidene-substituted analogs (e.g., ), glacial acetic acid promotes keto-enol tautomerism, favoring the desired Z-configuration. Slow evaporation of ethyl acetate-ethanol (3:2) during recrystallization () can isolate stereoisomers. Monitoring via HPLC or TLC during intermediate steps (e.g., Schiff base formation in ) ensures regioselectivity. Computational modeling of transition states (not explicitly cited but inferred) may further guide solvent/catalyst selection.
Basic: What spectroscopic techniques are used to confirm the compound’s structure?
Methodological Answer:
- NMR (1H/13C): Assigns proton environments (e.g., pyrrolidine NH at δ 2.5–3.0 ppm, thiazole CH3 at δ 2.1–2.3 ppm) and confirms ring fusion .
- IR Spectroscopy: Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and thiazole C-S bonds (~680 cm⁻¹) .
- Mass Spectrometry: Validates molecular weight via [M+H]+ peaks (e.g., m/z 362 for a related compound in ).
- X-ray Crystallography: Resolves 3D conformation (e.g., dihedral angles between thiazole and pyrimidine rings, as in ) using SHELXL .
Advanced: How can crystallographic data resolve discrepancies in reported structural conformations?
Methodological Answer:
Conflicting reports on puckering (e.g., boat vs. chair conformations) require high-resolution X-ray data. notes a flattened boat conformation (C5 deviation: 0.224 Å from the pyrimidine plane). Using SHELX programs ( ), refine anisotropic displacement parameters and validate hydrogen bonding (e.g., C–H···O interactions in ). Compare thermal ellipsoids and torsion angles across studies to identify experimental artifacts (e.g., temperature effects at 293 K in ).
Basic: What pharmacological screening methodologies assess this compound’s bioactivity?
Methodological Answer:
- MTT Assay: Measures cytotoxicity (e.g., IC50 on U937 lymphoma cells in ) via mitochondrial reductase activity.
- SAR Studies: Systematically vary substituents (e.g., benzylidene para-fluorophenyl groups in ) to correlate hydrophobicity/electron-donor moieties with activity.
- Enzyme Inhibition Assays: Test binding to kinases or proteases using fluorescence polarization.
Advanced: How do researchers address low yields in multi-step syntheses?
Methodological Answer:
- Intermediate Purification: Use column chromatography after each step (e.g., isolates Schiff bases before cyclization).
- Catalyst Screening: Lewis acids (e.g., ZnCl2) or bases (e.g., DBU) may accelerate key steps like thiazolidinone ring closure ().
- Solvent Optimization: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates ( ).
Basic: What are the key challenges in characterizing this compound’s stability?
Methodological Answer:
- Thermogravimetric Analysis (TGA): Assess decomposition temperatures (e.g., melting point 427–428 K in ).
- pH Stability Studies: Incubate in buffered solutions (pH 1–13) and monitor degradation via HPLC.
- Light Sensitivity: Expose to UV-Vis radiation and track isomerization via NMR .
Advanced: How can computational methods complement experimental SAR studies?
Methodological Answer:
- Docking Simulations: Predict binding to targets (e.g., EGFR kinase) using AutoDock Vina.
- QSAR Modeling: Corrogate substituent logP values with bioactivity (e.g., furan-2-yl in enhances activity).
- MD Simulations: Analyze conformational flexibility in aqueous vs. lipid environments.
Basic: What are the safety protocols for handling this compound?
Methodological Answer:
- Toxicity Screening: Use Ames test for mutagenicity and zebrafish models for acute toxicity.
- PPE Requirements: Nitrile gloves, fume hoods for powder handling (evidenced by synthetic protocols in ).
Advanced: How to resolve conflicting NMR data for tautomeric forms?
Methodological Answer:
- Variable Temperature NMR: Identify tautomers (e.g., keto-enol) by observing peak splitting at −40°C to 100°C.
- 2D NMR (COSY, NOESY): Map coupling between NH and adjacent protons to confirm hydrogen bonding patterns .
- Isotopic Labeling: Introduce 15N or 13C to track tautomerization kinetics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
